molecular formula C17H18 B097585 9-(1,1-Dimethylethyl)-9H-fluorene CAS No. 17114-78-2

9-(1,1-Dimethylethyl)-9H-fluorene

Cat. No. B097585
CAS RN: 17114-78-2
M. Wt: 222.32 g/mol
InChI Key: FGGPKIIPWXUABP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “9-(1,1-Dimethylethyl)-9H-fluorene” are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Fluorescent Sensing of Cations and Anions : A study by Li, Zhou, Bai, and Xing (2020) discusses the use of a lanthanide–organic framework based on a modified fluorene compound for fluorescent sensing. This framework can simultaneously detect various cations and anions, exhibiting high efficiency and selectivity (Li et al., 2020).

  • pH Sensor and Computing Switch : Wang, Zheng, and Lu (2005) developed a fluorene derivative that acts as a remarkable ratiometric pH sensor. This compound can also function as a computing switch with NOR logic gate applications (Wang, Zheng, & Lu, 2005).

  • Synthesis of Complex Organic Compounds : Toda, Motomura, and Oshima (1974) explored the thermal cycloaddition of 1-Halo-2-(9-fluorenylidene)ethylene to produce complex organic compounds. This demonstrates the utility of fluorene derivatives in synthetic organic chemistry (Toda, Motomura, & Oshima, 1974).

  • Light-Powered Molecular Actuators and Switches : Jayasundara et al. (2017) report that derivatives of 9-(2,2,2-triphenylethylidene)-fluorene undergo photoisomerization, making them candidates for light-powered molecular actuators and switches. The introduction of amino groups enhances their photoactivity, particularly in acidic conditions (Jayasundara et al., 2017).

  • Synthesis of Luminescent Materials : Bai (2013) focused on synthesizing 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED materials. This research highlights the role of fluorene derivatives in the development of luminescent materials (Bai, 2013).

  • Optoelectronic Properties of Fluorene Derivatives : Takai et al. (2017) synthesized methyl-substituted 9,9′-bifluorenylidene derivatives, studying their optoelectronic properties. These properties were influenced by the twisting of the central CC double bond, demonstrating the potential of fluorene derivatives in optoelectronics (Takai et al., 2017).

properties

IUPAC Name

9-tert-butyl-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGPKIIPWXUABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169019
Record name 9-(1,1-Dimethylethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(1,1-Dimethylethyl)-9H-fluorene

CAS RN

17114-78-2
Record name 9-(1,1-Dimethylethyl)-9H-fluorene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(1,1-Dimethylethyl)-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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